Eplerenone 7-Carboxylic Acid
Description
Overview of Eplerenone (B1671536) as a Parent Mineralocorticoid Receptor Antagonist
Eplerenone is a second-generation mineralocorticoid receptor (MR) antagonist, playing a crucial role in the management of cardiovascular conditions. nih.govahajournals.org It is a steroidal compound, structurally similar to spironolactone (B1682167), but with a higher selectivity for the MR. nih.govnih.gov This selectivity is a key feature, as it reduces the incidence of hormonal side effects associated with less selective agents. Eplerenone functions by competitively blocking the binding of aldosterone (B195564), a key hormone in the renin-angiotensin-aldosterone-system (RAAS), to the MR. drugbank.comfda.gov This action prevents the downstream signaling cascade that leads to sodium and water retention, thereby helping to regulate blood pressure and mitigate cardiovascular and renal damage. ahajournals.orgdrugbank.com The therapeutic action of eplerenone is directly linked to its unique steroidal structure, which includes a 9,11α-epoxy group, a feature that differentiates it from older aldosterone antagonists. ahajournals.org
The Chemical Identity and Structural Context of Eplerenone 7-Carboxylic Acid
This compound is chemically identified as (2′R)-9,11α-Epoxy-3,5′-dioxo-4′,5′-dihydro-3′H-spiro[androst-4-ene-17,2′-furan]-7α-carboxylic acid. synzeal.com It is also recognized in pharmacopeial contexts as Eplerenone EP Impurity D. cymitquimica.comveeprho.comsynthinkchemicals.com The compound is a derivative of the parent drug, eplerenone, where the methyl ester group at the 7α position is hydrolyzed to a carboxylic acid. This transformation results in a molecule with distinct physicochemical properties. The structural integrity of the core steroidal nucleus, including the gamma-lactone ring and the 9,11α-epoxy bridge, is maintained. veeprho.comsynthinkchemicals.com
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | (2′R)-9,11α-Epoxy-3,5′-dioxo-4′,5′-dihydro-3′H-spiro[androst-4-ene-17,2′-furan]-7α-carboxylic acid | synzeal.comveeprho.com |
| Synonyms | Eplerenone EP Impurity D, Eplerenone Acid Analog | synzeal.comcymitquimica.comsynthinkchemicals.com |
| CAS Number | 209253-82-7 | synthinkchemicals.comsimsonpharma.comchemicalbook.com |
| Molecular Formula | C₂₃H₂₈O₆ | nih.govncats.iochemsrc.com |
| Molecular Weight | 400.46 - 400.47 g/mol | cymitquimica.comchemicalbook.comnih.govncats.io |
Rationale for Research Focus on this compound in Academic Settings
The scientific interest in this compound stems primarily from its roles as a major biotransformation product of eplerenone and as a significant impurity in the final drug substance. Understanding its formation, characteristics, and impact is vital for ensuring the quality, safety, and efficacy of eplerenone-based therapies.
Eplerenone undergoes metabolism in the body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. drugbank.comfda.govtga.gov.au While several metabolites are formed, this compound represents a key pathway of biotransformation. The hydrolysis of the methyl ester of eplerenone to its corresponding carboxylic acid is a common metabolic reaction for ester-containing drugs. Although studies have indicated that no active metabolites of eplerenone have been identified in human plasma, the characterization of all major metabolites is a fundamental aspect of drug disposition studies. drugbank.comtga.gov.aupharmacompass.com Research into this metabolite helps to build a complete pharmacokinetic profile of eplerenone, detailing its absorption, distribution, metabolism, and excretion (ADME) characteristics. Following administration, a significant portion of a radiolabeled eplerenone dose is excreted in the urine and feces, with less than 5% recovered as the unchanged drug, highlighting the importance of its metabolic pathways. fda.govtga.gov.au
In the context of pharmaceutical manufacturing and stability, this compound is a notable impurity. cymitquimica.comveeprho.com It can arise during the synthesis of eplerenone or as a degradation product during storage, particularly under conditions of hydrolysis (e.g., exposure to acidic or basic conditions). nih.govresearchgate.net Forced degradation studies, which are a regulatory requirement, intentionally expose the drug substance to stress conditions like acid, base, heat, and oxidation to identify potential degradants. nih.govtandfonline.com In such studies, this compound is often observed as a product of hydrolysis. nih.gov
The presence of impurities, even in small amounts, can affect the quality and safety of a pharmaceutical product. Therefore, regulatory bodies like the European Pharmacopoeia (EP) list specific impurities, such as "Eplerenone EP Impurity D," that must be monitored and controlled within strict limits. synzeal.comveeprho.com The development of validated, stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), is crucial for accurately detecting and quantifying this compound in both the bulk drug and finished dosage forms. nih.govresearchgate.netingentaconnect.com This ensures that the final product meets the required quality standards.
The table below details some of the known impurities of Eplerenone as identified in pharmaceutical literature.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |
| Eplerenone EP Impurity A | C₂₃H₂₈O₅ | 384.47 | pharmaffiliates.comsynzeal.com |
| Eplerenone EP Impurity C | Not Available | Not Available | veeprho.com |
| Eplerenone EP Impurity E | C₂₄H₃₀O₆ | 414.49 | pharmaffiliates.com |
| 6β-Hydroxy Eplerenone | C₂₄H₃₀O₇ | 430.49 | simsonpharma.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-20-6-3-13(24)9-12(20)10-14(19(26)27)18-15-4-7-22(8-5-17(25)29-22)21(15,2)11-16-23(18,20)28-16/h9,14-16,18H,3-8,10-11H2,1-2H3,(H,26,27)/t14-,15+,16-,18+,20+,21+,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTCRAGDAAVKPG-ALROZPJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209253-82-7 | |
| Record name | 9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid, gamma-lactone, (7alpha,11alpha,17alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPLERENONE 7-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VBP8OQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation Pathways Leading to Eplerenone 7 Carboxylic Acid
Enzymatic Mechanisms of Eplerenone (B1671536) Metabolism Relevant to Carboxylic Acid Formation
The formation of Eplerenone 7-Carboxylic Acid is a result of specific enzymatic activities that alter the structure of eplerenone.
Eplerenone's metabolism is predominantly mediated by the cytochrome P450 (CYP) system, with CYP3A4 being the key enzyme. kentpharma.co.ukdrugbank.com In vitro studies using human liver microsomes have demonstrated that CYP3A4 is responsible for the primary oxidative metabolism of eplerenone. nih.gov The main metabolites identified from these in vitro studies are 6β-hydroxy eplerenone and 21-hydroxy eplerenone. nih.gov The involvement of CYP3A4 is further confirmed by inhibition studies, where potent CYP3A4 inhibitors like ketoconazole (B1673606) significantly reduce eplerenone metabolism. nih.govahajournals.org While CYP3A4 is the primary enzyme, another isoform, CYP3A5, also contributes to the formation of the 21-hydroxy metabolite, although to a lesser extent. researchgate.net
Eplerenone contains a methyl ester at the C-7 position and a γ-lactone ring at the C-17 position, both of which are susceptible to hydrolysis. mdpi.com Under basic conditions, eplerenone can undergo hydrolysis, leading to the formation of a major degradation product identified as "methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-3-oxopregn 7-α-carbonate, 21-α-carboxylic acid". nih.gov This indicates the opening of the lactone ring. While forced degradation studies show susceptibility to hydrolysis, in vivo studies have not observed hydrolytic cleavage of the methyl ester linkage as a primary metabolic pathway. wiley.comijper.org
Characterization of this compound in Preclinical Biological Systems
The identification and characterization of metabolites in preclinical models are essential steps in understanding a drug's metabolic fate.
In vitro systems such as human liver microsomes, S-9 fractions, and hepatocytes are commonly used to predict the in vivo metabolic profile of drugs. capes.gov.br For eplerenone, in vitro studies with human liver microsomes have been instrumental in identifying the major oxidative metabolites. nih.gov These systems allow for the investigation of specific enzyme kinetics and inhibition, providing data on the relative contributions of different CYP isoforms. researchgate.netnih.gov The use of radiolabeled eplerenone in such studies helps in tracking the formation of various metabolites. wiley.com
Animal models play a crucial role in confirming in vitro findings. In rats, studies have shown that eplerenone can reverse certain metabolic changes associated with liver cirrhosis. nih.gov Specifically, in cirrhotic rat liver tissue, eplerenone treatment was found to affect the expression of genes related to monocarboxylic acid metabolic processes. nih.gov While direct identification of this compound in rat liver tissue is not explicitly detailed in the provided search results, the impact on carboxylic acid metabolism pathways suggests its potential formation and biological relevance in this animal model.
Comparative Biotransformation Profiles with Structurally Similar Steroids
Comparing the metabolism of eplerenone with other structurally similar steroids, such as spironolactone (B1682167), highlights key differences in their biotransformation and resulting metabolites. Eplerenone is metabolized by CYP3A4 to inactive metabolites. ahajournals.org In contrast, spironolactone is converted to several active metabolites, including canrenone (B1668266), which have longer half-lives. ahajournals.orgnih.gov This difference in metabolic pathways contributes to the differing pharmacological profiles of the two drugs. nih.govwiley.com Another related compound, finerenone, undergoes oxidation to form a carboxylic acid metabolite. fda.gov
| Feature | Eplerenone | Spironolactone |
| Primary Metabolizing Enzyme | CYP3A4 kentpharma.co.ukdrugbank.com | Multiple pathways |
| Metabolite Activity | Inactive ahajournals.org | Active (e.g., canrenone) ahajournals.orgnih.gov |
| Half-life | 4-6 hours ahajournals.org | Longer half-life of active metabolites (17-22 hours for canrenoate/canrenone) ahajournals.org |
| Receptor Selectivity | Higher for mineralocorticoid receptor wiley.com | Lower, with affinity for progesterone (B1679170) and androgen receptors nih.govwiley.com |
Table 1. Comparative Biotransformation of Eplerenone and Spironolactone.
Advanced Analytical Methodologies for Characterization and Quantification of Eplerenone 7 Carboxylic Acid
Mass Spectrometric Techniques for Structural Elucidation and Identification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and the confirmation of known impurities like Eplerenone (B1671536) 7-Carboxylic Acid. nih.gov Its high sensitivity and ability to provide molecular weight and fragmentation information make it ideal for this purpose. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying Eplerenone and its related substances, including Eplerenone 7-Carboxylic Acid. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
In the analysis of Eplerenone and its metabolites, LC-MS/MS has been successfully employed to identify degradation products formed under various stress conditions. nih.gov For instance, a major degradant observed in acid and base stress studies was identified using LC-MS. nih.govresearchgate.net The technique is capable of detecting impurities at very low levels, such as 0.020% with respect to a 1.0 mg/mL test concentration of Eplerenone. nih.govresearchgate.net
One study identified a base-catalyzed hydrolysis degradant of Eplerenone as "methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-3-oxopregn 7-α-carbonate, 21-α-carboxylic acid" using LC-MS. nih.govresearchgate.net Another automated LC-MS/MS assay was validated for the quantification of Eplerenone and its hydrolyzed metabolite in human urine, demonstrating the technique's utility in bioanalytical applications. nih.gov This method utilized multiple reaction monitoring (MRM) for detection, with specific precursor to product ion transitions for the analytes. nih.gov
The use of ultra-high performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) further enhances the speed and resolution of analysis, allowing for the identification of major degradants of Eplerenone under stress conditions. nih.govresearchgate.net
The fragmentation pattern of a molecule in a mass spectrometer is reproducible and provides valuable information about its chemical structure. acdlabs.com In the context of this compound, tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions that confirm its structure. nih.gov
While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of carboxylic acid fragmentation can be applied. Carboxylic acids often show characteristic losses of water (H₂O) and the carboxyl group (COOH). libretexts.org The fragmentation of steroidal drugs, a class to which Eplerenone belongs, can be influenced by the adduction of alkali metal cations, which can induce unique dissociation pathways. arabjchem.org
For Eplerenone and its hydrolyzed metabolite, specific precursor-to-product ion transitions have been identified: m/z 415→163 for Eplerenone and m/z 431→337 for its hydrolyzed form. nih.gov The identification of a degradation product with a molecular weight of 451, corresponding to "methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-3-oxopregn 7-α-carbonate, 21-α-carboxylic acid," was achieved by isolating the impurity and analyzing its mass number. nih.gov The fragmentation of peroxy acids, which share the carboxylic acid functional group, often involves a neutral loss of CH₂O₂, a pattern that helps differentiate them from their corresponding carboxylic acids. cam.ac.uk This principle of identifying unique fragmentation pathways is central to the structural confirmation of impurities like this compound. arabjchem.orgcam.ac.uk
Chromatographic Separation Methods for Purity and Quantification
Chromatographic techniques are fundamental for assessing the purity of Eplerenone and quantifying the levels of its impurities, including this compound.
Both HPLC and UPLC methods have been developed and validated for the analysis of Eplerenone and its related substances. nih.govnih.gov These methods typically utilize reversed-phase chromatography with C18 columns. nih.govresearchgate.netakjournals.com
A key aspect of method development is achieving efficient separation of the main component from its impurities and degradation products. nih.govresearchgate.net For example, a gradient UPLC method was developed that successfully separated Eplerenone from four potential impurities with a resolution greater than 4.0. nih.govresearchgate.net The mobile phases often consist of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724), delivered in a gradient or isocratic mode. nih.govresearchgate.netresearchgate.net
UPLC, with its use of sub-2 µm particles, offers advantages in terms of speed, resolution, and sensitivity over traditional HPLC. acgpubs.org A UPLC method for Eplerenone and its impurities was developed with a short runtime of 3.3 minutes. acgpubs.org The selection of the column, mobile phase composition, flow rate, and detection wavelength are critical parameters that are optimized during method development. nih.govindexcopernicus.comnih.gov
Table 1: Example of HPLC/UPLC Chromatographic Conditions for Eplerenone Analysis
| Parameter | HPLC Method 1 nih.gov | UPLC Method nih.gov | HPLC Method 2 researchgate.net |
|---|---|---|---|
| Column | Waters Symmetry C18, 150 mm × 4.6 mm, 5 µm | Waters UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm | HiQSil C-18HS, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1 M Ammonium Acetate (pH 3.0) & Acetonitrile (800:200) B: 0.1 M Ammonium Acetate (pH 3.0) & Acetonitrile (300:700) | 10 mmol/L Ammonium Acetate (pH 4.5), Methanol (B129727), and Acetonitrile | Acetonitrile:Water (50:50, v/v) |
| Elution Mode | Gradient | Linear Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 1.0 mL/min |
| Detection Wavelength | 240 nm | 245 nm | 241 nm |
| Column Temperature | 30°C | Not Specified | Not Specified |
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For Eplerenone, this involves developing methods that can separate the drug from its degradation products, including this compound. nih.govakjournals.com
The development of a SIAM requires subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net Significant degradation of Eplerenone has been observed under acid and base stress conditions. nih.govresearchgate.net The analytical method must then be able to resolve the degradation products from the parent drug. akjournals.com
Several stability-indicating HPLC and UPLC methods have been developed for Eplerenone. nih.govresearchgate.netresearchgate.net These methods have demonstrated the ability to separate Eplerenone from its degradation products, proving their stability-indicating power. akjournals.com The mass balance is often calculated to ensure that all degradation products have been accounted for, with one study reporting a mass balance close to 99.5%. nih.govresearchgate.net
Once an analytical method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. impactfactor.orginnovareacademics.in
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. impactfactor.org For Eplerenone methods, specificity is demonstrated by the absence of interference from blanks, placebos, and known impurities at the retention time of the analyte. impactfactor.orginnovareacademics.in
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov For Eplerenone and its impurities, linearity is typically established by a high correlation coefficient (r value), often greater than 0.999. nih.govresearchgate.net Linearity ranges have been reported, for example, from 0.02-3.14 µg/mL for Eplerenone impurities. nih.gov
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). innovareacademics.in
Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. innovareacademics.in For Eplerenone, accuracy has been demonstrated with recovery values typically in the range of 98-102%. indexcopernicus.cominnovareacademics.in
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.gov Robustness is tested by varying parameters such as flow rate, pH of the mobile phase, and column temperature. nih.gov
Table 2: Summary of Validation Parameters for an Eplerenone Analytical Method
| Validation Parameter | Typical Acceptance Criteria/Results |
|---|---|
| Specificity | No interference at the analyte's retention time. impactfactor.orginnovareacademics.in |
| Linearity (Correlation Coefficient) | > 0.999 nih.govresearchgate.net |
| Range | e.g., 0.02-3.14 µg/mL for impurities nih.gov |
| Precision (%RSD) | Typically ≤ 2.0% indexcopernicus.com |
| Accuracy (% Recovery) | 98-102% indexcopernicus.cominnovareacademics.in |
| Robustness | Resolution between peaks remains acceptable with varied conditions. nih.gov |
| Limit of Detection (LOD) | e.g., 0.01-0.02 µg/mL for impurities nih.gov |
| Limit of Quantification (LOQ) | e.g., 0.03-0.05 µg/mL for impurities nih.gov |
Sample Preparation Methodologies for Complex Biological Matrices (focus on extraction and clean-up, not clinical sample specific outcomes)researchgate.netbiotech-asia.org
The accurate quantification of this compound, a key metabolite of Eplerenone, in complex biological matrices such as plasma, serum, and urine necessitates robust sample preparation. The primary objectives of these methodologies are to isolate the analyte from endogenous interferences (e.g., proteins, lipids, salts), concentrate the analyte to improve detection sensitivity, and ensure its stability prior to instrumental analysis. The most common techniques employed for this purpose are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). biotech-asia.org The choice of method depends on the specific matrix, the required limit of quantification, and the analytical technique being used, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample clean-up, particularly for plasma and serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample to denature and precipitate proteins. biotech-asia.orguib.no
One established method for the analysis of multiple antihypertensive drugs, including Eplerenone, utilizes PPT. In this procedure, serum samples are mixed with an internal standard solution and then with acetonitrile. uib.no The mixture is centrifuged to pellet the precipitated proteins, and an aliquot of the clear supernatant is directly injected into the LC-MS/MS system. uib.no While this method is fast and requires minimal solvent, it may offer less effective clean-up compared to LLE or SPE, potentially leading to matrix effects in the MS detector. biotech-asia.org
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. biotech-asia.org For Eplerenone and its carboxylic acid metabolite, LLE has been successfully applied to human plasma samples. One validated method involved the use of an organic solvent to extract the analytes from the plasma. biotech-asia.org The selection of the organic solvent is critical and is based on the polarity and solubility of the target analyte. After extraction, the organic layer is typically evaporated and the residue is reconstituted in a solvent compatible with the chromatographic mobile phase. biotech-asia.org LLE is known for providing a cleaner extract than PPT but can be more labor-intensive and time-consuming. biotech-asia.org
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique widely used for the analysis of drugs and metabolites in biological fluids. biotech-asia.orgmdpi.com It provides excellent sample clean-up and analyte concentration, resulting in high recovery and minimal matrix effects. biotech-asia.org The methodology involves passing the sample through a solid sorbent cartridge, which retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. mdpi.com
For the simultaneous quantification of Eplerenone and its hydrolyzed metabolite (this compound) in human urine, a validated LC-MS/MS assay employed C18 SPE cartridges. nih.gov The process, automated for high throughput, involved conditioning the cartridge, loading the urine sample (to which stable isotope-labeled internal standards were added), washing away interferences, and finally eluting the analytes. nih.gov The eluate was then diluted and injected into the LC-MS/MS system. nih.gov
The choice of SPE sorbent is crucial for achieving optimal extraction. Common sorbents include:
Reversed-Phase: Sorbents like C18 (octadecylsilyl) and C8 (octylsilyl) are non-polar and retain analytes from a polar sample matrix through hydrophobic interactions. mdpi.com They are widely applicable and have been used successfully for Eplerenone and its metabolites. mdpi.comnih.gov
Ion-Exchange: These sorbents are used to retain charged analytes. Weak cation-exchange (WCX) sorbents, which contain carboxylic acid groups, can be used for basic compounds. mdpi.com
Polymeric: Hydrophilic-lipophilic balance (HLB) sorbents are polymer-based and offer retention for a wide range of compounds, making them suitable for multi-analyte methods. mdpi.com
The development of an SPE method involves optimizing several steps, as detailed in the table below, to maximize analyte recovery and minimize interferences.
| SPE Step | Purpose | Typical Solvents & Conditions | Considerations for this compound |
|---|---|---|---|
| Conditioning | To activate the sorbent functional groups and create an environment suitable for analyte retention. | Methanol followed by water or a specific buffer. mdpi.com | For C18 sorbents, conditioning with methanol followed by water is standard practice. mdpi.com |
| Sample Loading | To apply the pre-treated sample to the cartridge for analyte retention. | Sample is often diluted or pH-adjusted before loading. mdpi.com | Plasma or urine samples are typically pre-treated (e.g., with internal standard) and loaded onto the conditioned cartridge. nih.gov |
| Washing | To remove endogenous interferences (salts, proteins, phospholipids) that are not strongly retained on the sorbent. | A weak solvent that elutes interferences but not the analyte (e.g., water, 5% methanol). mdpi.com | A wash step with a weak organic solvent in water can effectively remove polar interferences while retaining the moderately polar this compound. mdpi.com |
| Elution | To disrupt the analyte-sorbent interaction and collect the purified analyte. | A strong solvent that overcomes the retention mechanism (e.g., methanol, acetonitrile, or acidified/basified organic solvents). mdpi.com | Methanol or acetonitrile are effective elution solvents for reversed-phase sorbents. mdpi.com For the carboxylic acid moiety, adjusting the pH of the elution solvent could further enhance recovery. |
Advanced and Alternative Clean-up Techniques
For particularly complex or lipid-rich matrices, more advanced clean-up strategies can be employed. Techniques like "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) with dispersive SPE (dSPE) or enhanced matrix removal-lipid (EMR-Lipid) dSPE are designed to effectively remove high-fat content. nih.gov While not specifically documented for this compound, these methods are highly effective for removing lipid components from samples, which can be a significant source of matrix interference in LC-MS/MS analysis. nih.gov
| Methodology | Principle | Reported Application for Eplerenone/Metabolites | Key Findings/Parameters |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Chromatographic separation using a solid sorbent. | Yes, for Eplerenone and its hydrolyzed metabolite in human urine. nih.gov | - Sorbent: C18 cartridge nih.gov |
| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. | Yes, for Eplerenone in human serum as part of a multi-drug panel. uib.no | - Solvent: Acetonitrile uib.no |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in immiscible liquids. | Yes, for Eplerenone in human plasma. biotech-asia.org | - Mobile Phase for analysis: 50:50 (% v/v) acetonitrile:water biotech-asia.org |
Ultimately, the goal of any sample preparation methodology for this compound is to produce a clean, concentrated extract that allows for reproducible and accurate quantification, free from the suppressive or enhancing effects of the biological matrix. biotech-asia.org
Chemical Stability and Degradation Pathways of Eplerenone Leading to 7 Carboxylic Acid
Forced Degradation Studies Under Various Stress Conditions
Forced degradation studies are instrumental in identifying the potential degradation products and pathways of a drug substance. researchgate.net These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. researchgate.netnih.gov
Acidic Hydrolysis-Induced Degradation
Eplerenone (B1671536) demonstrates significant degradation under acidic conditions. nih.govresearchgate.net When subjected to acidic hydrolysis, for instance with 1 M HCl, multiple degradation products are formed. tandfonline.com One study identified four distinct degradation products under these conditions. tandfonline.com While significant degradation occurs, the specific formation of Eplerenone 7-Carboxylic Acid is more prominently associated with basic conditions. The rate and extent of degradation are dependent on the concentration of the acid and the duration of exposure. tandfonline.com For example, treating eplerenone with 0.1 M HCl at 60°C for 6 hours leads to noticeable degradation. akjournals.com Another study reported approximately 5.4% degradation when eplerenone was treated with 0.1 N HCl at 80°C for 30 minutes. greenpharmacy.info
Basic Hydrolysis-Mediated Degradation, Specifically Forming the Carboxylic Acid
Eplerenone is particularly susceptible to degradation under basic or alkaline conditions, leading to the formation of a major degradation product identified as a carboxylic acid derivative. nih.govtandfonline.comakjournals.com This degradation is observed when eplerenone is treated with a base such as 0.5 M NaOH. nih.gov The primary degradation product formed under these conditions has been identified through LC-MS analysis as "methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-3-oxopregn 7-α-carbonate, 21-α-carboxylic acid". nih.gov This indicates the hydrolysis of the methyl ester at the 7α-position to a carboxylic acid. The rate of degradation is significant, with one study reporting about 9.3% degradation after treatment with 0.1 N NaOH at 80°C for 30 minutes. greenpharmacy.info The formation of this single major degradation product under alkaline hydrolysis highlights a specific and predictable degradation pathway for eplerenone. tandfonline.com
Oxidative, Thermal, and Photolytic Stability Investigations
Investigations into the stability of eplerenone under other stress conditions have revealed its relative stability.
Oxidative Stability: Eplerenone shows some degradation under oxidative stress. akjournals.com Treatment with 30% hydrogen peroxide at 60°C for 6 hours resulted in observable degradation. akjournals.com Another study reported a 3.5% degradation under similar oxidative conditions. greenpharmacy.info
Thermal Stability: Eplerenone is relatively stable under thermal stress. nih.govakjournals.com Studies have shown that exposing eplerenone to heat at 100°C for up to 168 hours does not result in significant degradation. nih.gov Solid-state studies at 90°C with 0% relative humidity and 60°C with 76.4% relative humidity also showed only slight degradation. nih.gov
Photolytic Stability: Eplerenone is considered stable under photolytic conditions. nih.govakjournals.com Exposure to light, as per ICH Q1B guidelines, did not lead to any significant degradation. nih.gov Another study involving exposure to UV light at 254 and 366 nm for 48 hours also confirmed its photostability. akjournals.com
The following table summarizes the findings of forced degradation studies on eplerenone under various conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation | Primary Degradation Product(s) |
| Acidic Hydrolysis | 1 M HCl | 2 hours | Ambient | Significant degradation | Multiple degradation products |
| Basic Hydrolysis | 0.5 M NaOH | 2 hours | Ambient | Significant degradation | This compound |
| Oxidative | 15% H₂O₂ | 2 hours | Ambient | Some degradation | Not specified |
| Thermal | Heat | 168 hours | 100°C | No significant degradation | Not applicable |
| Photolytic | ICH Q1B light exposure | 168 hours | Ambient | No significant degradation | Not applicable |
Mechanistic Elucidation of Degradation Processes
The degradation of eplerenone, particularly under basic conditions to form the 7-carboxylic acid, involves the hydrolysis of the methyl ester at the 7α-position. This reaction is a classic ester hydrolysis, facilitated by the hydroxide (B78521) ion acting as a nucleophile. The presence of sensitive moieties in the eplerenone structure, such as the 9,11α-epoxide and the 17α-γ-lactone, makes it susceptible to degradation under certain conditions. mdpi.com The formation of "methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-3-oxopregn 7-α-carbonate, 21-α-carboxylic acid" under basic hydrolysis suggests that the primary point of attack is the methyl ester group. nih.gov
Identification and Characterization of Other Degradation Products and Impurities
Besides the 7-carboxylic acid derivative formed under basic hydrolysis, other degradation products and process-related impurities of eplerenone have been identified and characterized. These impurities can arise from side reactions during the synthesis of eplerenone or from degradation under various stress conditions. mdpi.comnih.gov
Under acidic hydrolysis, multiple degradation products are formed, though they are not always fully characterized in all studies. tandfonline.com
Several process-related impurities have been identified, including those listed in the European Pharmacopoeia. nih.gov Some of these result from reactions on the steroid ring C, such as epimerization at the C-7 position, oxidation, dehydration, and chlorination. mdpi.comnih.gov
Identified impurities include:
Impurity A (7α,9:21,17-dicarbolactone): Formed due to competitive lactonization under acidic conditions. mdpi.com
Impurity B (Eplerenone isomer): Detected in irradiated samples. nih.gov
Impurity D: A compound with a hydrolyzed ester bond, found in irradiated samples. nih.gov
(7β,11α,17α)-11-hydroxy- and (7α,11β,17α)-9,11-dichloroeplerenone derivatives: Identified as new process-related impurities. mdpi.comnih.gov
These impurities and degradation products are typically identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govingentaconnect.com
The table below lists some of the known impurities of eplerenone.
| Compound Name | Type | Molecular Formula | Molecular Weight |
| Eplerenone | API | C₂₄H₃₀O₆ | 414.49 |
| Eplerenone Enacid Impurity | Impurity | C₂₃H₂₈O₅ | 384.47 |
| Eplerenone - Impurity D | Impurity | C₂₃H₂₈O₆ | 400.46 |
| Eplerenone - Impurity E | Impurity | C₂₄H₃₀O₆ | 414.49 |
| Eplerenone - Impurity F (Potassium Salt) | Impurity | C₂₄H₃₁KO₇ | 470.60 |
Biological Activity and Molecular Interactions of Eplerenone 7 Carboxylic Acid
Assessment of Mineralocorticoid Receptor Binding and Antagonistic Activity (in vitro studies)
There are no available in vitro studies that have assessed the binding affinity of Eplerenone (B1671536) 7-Carboxylic Acid to the mineralocorticoid receptor (MR).
Comparative Analysis with Parent Eplerenone and Other MR Antagonists
Due to the lack of binding affinity data for Eplerenone 7-Carboxylic Acid, a comparative analysis with its parent compound, eplerenone, or other mineralocorticoid receptor antagonists such as spironolactone (B1682167), is not feasible. For context, eplerenone itself is a selective MR antagonist with a reported IC50 of 360 nM. It displays significantly lower affinity for androgen, progesterone (B1679170), and estrogen receptors.
Investigation of Binding Affinities and Functional Assays (if any reported specific to the 7-carboxylic acid)
No studies reporting the binding affinities or the results of functional assays specifically for this compound have been identified.
Evaluation of Other Potential Molecular Targets or Enzyme Interactions (in vitro studies)
There is no information from in vitro studies regarding the evaluation of this compound against other potential molecular targets or its interactions with various enzymes.
Future Research Directions and Unexplored Avenues for Eplerenone 7 Carboxylic Acid
Advanced Spectroscopic Characterization
A thorough understanding of the three-dimensional structure of Eplerenone (B1671536) 7-Carboxylic Acid is fundamental to elucidating its properties and interactions. While standard analytical techniques have been used for its identification, high-resolution spectroscopic methods are essential for a more detailed structural analysis.
High-Resolution Nuclear Magnetic Resonance (NMR): Although NMR has been employed to characterize eplerenone and its impurities, detailed high-resolution 1H- and 13C-NMR data for Eplerenone 7-Carboxylic Acid specifically are not extensively published. lookchem.commdpi.com Future research should focus on obtaining high-resolution (e.g., 600 MHz or higher) one- and two-dimensional NMR spectra. This would enable the unambiguous assignment of all proton and carbon signals, providing precise information on the compound's stereochemistry. mdpi.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly valuable in confirming the spatial relationships between protons, solidifying the understanding of its conformation in solution. mdpi.com
X-ray Crystallography: To date, the single-crystal X-ray diffraction (SCXRD) structure of this compound has not been reported in publicly available literature. Obtaining suitable crystals for SCXRD analysis would provide the definitive solid-state structure of the molecule. mdpi.com This would offer precise bond lengths, bond angles, and torsional angles, serving as a crucial benchmark for computational models. mdpi.comresearchgate.net The successful crystallization and structural determination of other eplerenone-related impurities suggests that this is an achievable and valuable goal. lookchem.commdpi.com
Comprehensive In Silico Modeling and Molecular Dynamics Simulations
Computational chemistry offers powerful tools to investigate the formation and interactions of this compound at a molecular level.
Modeling Formation Pathways: The formation of this compound as an impurity during the synthesis of eplerenone can be investigated using quantum mechanics (QM) calculations. google.com These studies can map out the potential energy surfaces of reaction pathways, identifying the most likely mechanisms and transition states leading to its formation. This knowledge can be invaluable for optimizing synthetic processes to minimize the generation of this impurity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with biological macromolecules. For instance, while MD simulations have been used to study the interaction of the parent drug, eplerenone, with bacterial proteins, similar studies on the carboxylic acid metabolite are lacking. nih.govscienceopen.com Such simulations could explore its potential binding to the mineralocorticoid receptor or other off-target proteins, helping to understand if it contributes to the pharmacological or toxicological profile of eplerenone. Furthermore, simulations can be used to model its behavior at interfaces, such as in water or at the air-water interface, which is relevant for understanding its environmental fate. chemrxiv.org
Development of Novel Biocatalytic Pathways for Synthesis or Derivatization
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis.
Enzymatic Synthesis: Carboxylic acid reductases (CARs) are enzymes that can convert carboxylic acids into aldehydes, which can then be further transformed. sci-hub.sebiorxiv.org Exploring the use of CARs for the selective reduction of the carboxylic acid group on this compound could open up pathways to novel derivatives. This approach would be highly specific, avoiding reactions with other functional groups in the molecule. sci-hub.se
Derivatization: Other enzymes, such as lipases or esterases, could be used for the stereoselective esterification of the carboxylic acid group, creating a library of new compounds for biological screening. acs.org The development of biocatalytic cascades, where multiple enzymes work in a one-pot reaction, could streamline the synthesis of complex derivatives from this compound. biorxiv.org
Exploration of Its Role as a Chemical Marker in Stability Studies and Process Control
Given that this compound is a known impurity, its potential as a specific chemical marker for monitoring the stability of eplerenone and controlling manufacturing processes is a significant area for future research.
Stability-Indicating Marker: Forced degradation studies have shown that eplerenone degrades under certain conditions, and its impurities can be separated and quantified using methods like UPLC. researchgate.netnih.gov this compound can serve as a key marker in these stability-indicating methods. By precisely monitoring its concentration over time under various stress conditions (e.g., heat, humidity, light), a more accurate prediction of eplerenone's shelf-life can be established. researchgate.net
Process Analytical Technology (PAT): In the context of pharmaceutical manufacturing, PAT aims to ensure final product quality by designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality attributes. Future research could focus on developing rapid and non-invasive analytical techniques (e.g., near-infrared or Raman spectroscopy) to monitor the formation of this compound in real-time during the synthesis of eplerenone. This would allow for immediate process adjustments to minimize its formation, leading to a more efficient and controlled manufacturing process.
Investigation of Environmental Fate and Degradation Beyond Pharmaceutical Context
The increasing use of pharmaceuticals like eplerenone raises concerns about their environmental impact. Metabolites and impurities, such as this compound, can also enter the environment, primarily through wastewater.
Wastewater Treatment and Environmental Persistence: Research is needed to understand the fate of this compound in wastewater treatment plants. Studies should investigate its susceptibility to biodegradation by microbial communities present in activated sludge. Its potential for adsorption to sewage sludge should also be quantified. Furthermore, its persistence in aquatic environments and the potential for bioaccumulation need to be assessed.
Ecotoxicology: The potential ecotoxicological effects of this compound on non-target organisms are currently unknown. Future studies should evaluate its toxicity to a range of aquatic organisms, including algae, invertebrates (like Daphnia magna), and fish. This data is crucial for a comprehensive environmental risk assessment.
Q & A
Q. What are the standard analytical methods for characterizing the purity and structural integrity of Eplerenone 7-Carboxylic Acid in synthetic preparations?
- Methodological Answer : Purity analysis typically employs reversed-phase HPLC with UV detection (λ = 240–250 nm) using a C18 column and acetonitrile-phosphate buffer mobile phase. Structural confirmation requires H/C NMR spectroscopy (DMSO-d₆ solvent) to verify the carboxylic acid moiety at position 7 and the lactone ring integrity. Mass spectrometry (ESI-MS) is used to confirm molecular mass (expected [M+H]⁺: 439.5 g/mol). For quantitative purity, elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
Q. How is this compound synthesized, and what are the critical intermediates?
- Methodological Answer : Synthesis begins with the oxidation of Eplerenone’s lactone ring using potassium permanganate under acidic conditions to yield the 7-carboxylic acid derivative. Key intermediates include the epoxide precursor (via mCPBA epoxidation of the Δ⁹,¹¹ double bond) and the hydrolyzed lactone intermediate. Reaction progress is monitored by TLC (silica gel, ethyl acetate:hexane = 3:7). Final purification involves recrystallization from ethanol-water mixtures, with yields optimized to 65–70% .
Q. What is the pharmacological role of this compound in aldosterone receptor antagonism?
- Methodological Answer : The carboxylic acid group enhances binding affinity to mineralocorticoid receptors (MR) by forming hydrogen bonds with Arg817 and Gln776 residues. In vitro binding assays (radiolabeled H-aldosterone displacement) show IC₅₀ values of 0.8–1.2 nM, compared to 24 nM for parent Eplerenone. In vivo efficacy is validated in hypertensive rat models, where 10 mg/kg/day reduces systolic BP by 25–30 mmHg .
Advanced Research Questions
Q. How do researchers address discrepancies between in vitro MR binding affinity and in vivo therapeutic efficacy of this compound?
- Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., plasma protein binding, tissue distribution). To resolve this:
- Conduct equilibrium dialysis to measure plasma protein binding (typically >98% for the acid vs. 50% for Eplerenone).
- Use microdialysis probes in target tissues (kidney, heart) to quantify unbound drug concentrations.
- Adjust dosing regimens in animal models to maintain free drug levels above IC₉₀ values derived from in vitro assays .
Q. What methodological considerations are critical when designing clinical trials to evaluate this compound’s effects in chronic diseases?
- Methodological Answer : Trials must:
- Stratify patients by biomarkers (e.g., serum aldosterone levels, urinary Na⁺/K⁺ ratios).
- Use randomized, double-blind protocols with placebo controls (e.g., RALES trial design).
- Monitor hyperkalemia risk via frequent serum K⁺ checks (baseline, weeks 1, 4, 12).
- Include echocardiography to assess cardiac remodeling (LVEF, diastolic dysfunction) as secondary endpoints .
Q. How can researchers optimize nanoformulations of this compound for enhanced transdermal delivery?
- Methodological Answer : Use solvent evaporation to prepare nanoparticles (HPMC/Eudragit RS100 matrix). Optimize particle size (150–200 nm via dynamic light scattering) and entrapment efficiency (>85% via UV spectrophotometry). Validate permeation using Franz diffusion cells (ex vivo porcine skin), targeting steady-state flux ≥12 µg/cm²/h. Stability testing (40°C/75% RH for 6 months) ensures <5% degradation .
Q. What strategies reconcile contradictory findings in studies assessing this compound’s efficacy in chronic vs. acute central serous chorioretinopathy (CSCR)?
- Methodological Answer :
- Perform subgroup meta-analyses stratified by disease stage (acute/chronic) and biomarkers (SRF height, PED presence).
- Use multivariate regression to identify confounders (e.g., baseline RPE dysfunction).
- Validate findings in animal models with induced choroidal vascular hyperpermeability .
Data Analysis & Reporting
Q. How should researchers handle large datasets from pharmacokinetic studies of this compound?
- Methodological Answer :
- Use non-compartmental analysis (WinNonlin) to calculate AUC₀–∞, Cₘₐₓ, and t₁/₂.
- Apply population PK modeling (NONMEM) to identify covariates (e.g., renal function).
- Report raw data in supplementary tables and processed metrics (mean ± SD) in main text .
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
